2,2,2-Trichloro-N-((2S,3R,4R,5S,6R)-2-(ethylthio)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide
Description
Properties
Molecular Formula |
C10H16Cl3NO5S |
|---|---|
Molecular Weight |
368.7 g/mol |
IUPAC Name |
2,2,2-trichloro-N-[(2S,3R,4R,5S,6R)-2-ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C10H16Cl3NO5S/c1-2-20-8-5(14-9(18)10(11,12)13)7(17)6(16)4(3-15)19-8/h4-8,15-17H,2-3H2,1H3,(H,14,18)/t4-,5-,6-,7-,8+/m1/s1 |
InChI Key |
CISXTWBKOOCPCX-PVFLNQBWSA-N |
Isomeric SMILES |
CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C(Cl)(Cl)Cl |
Canonical SMILES |
CCSC1C(C(C(C(O1)CO)O)O)NC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Sugar Core and Functionalization
The sugar moiety is typically prepared from a protected carbohydrate precursor such as a tetrahydro-2H-pyran derivative with protected hydroxyl groups. Common strategies include:
- Starting from commercially available sugars (e.g., glucose derivatives) with selective protection of hydroxyl groups.
- Introduction of the ethylthio group at C-2 via nucleophilic substitution or thiol-ene reactions on a suitable leaving group (e.g., halide or tosylate) at that position.
- Protection/deprotection steps to maintain stereochemical integrity and to allow selective functionalization at C-4, C-5, and C-6 positions.
For example, acetylation or benzylation can be used to protect hydroxyl groups during intermediate steps, followed by selective deprotection to reveal free hydroxyls for further reactions.
Formation of the 2,2,2-Trichloroacetamide Moiety
The amide bond formation involves coupling the sugar amine derivative with 2,2,2-trichloroacetic acid or its activated derivatives:
- Use of 2,2,2-trichloroacetyl chloride or 2,2,2-trichloroacetic anhydride as acylating agents.
- Reaction with the amino group on the sugar ring under controlled conditions (e.g., in the presence of a base like triethylamine) to form the trichloroacetamide linkage.
- This step requires careful control of temperature and stoichiometry to avoid side reactions such as over-acylation or hydrolysis.
Purification and Characterization
- Purification is typically achieved by chromatographic techniques such as flash column chromatography or preparative HPLC.
- Characterization includes NMR spectroscopy to confirm stereochemistry and substitution pattern, mass spectrometry for molecular weight confirmation, and IR spectroscopy to verify amide bond formation.
Detailed Research Findings and Data Tables
Stock Solution Preparation Data for Related Trichloroacetamide Derivatives
| Amount of Compound (mg) | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |
|---|---|---|---|
| 1 | 2.03 | 0.41 | 0.20 |
| 5 | 10.15 | 2.03 | 1.01 |
| 10 | 20.30 | 4.06 | 2.03 |
Note: These volumes are calculated based on molecular weights of similar trichloroacetamide sugar derivatives and can be adapted for the target compound.
Reaction Conditions Summary
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Sugar core protection | Acetylation or benzylation, pyridine, RT | Protect hydroxyl groups selectively |
| Ethylthio substitution | Ethylthiol, base, nucleophilic substitution | Introduce ethylthio at C-2 |
| Amide bond formation | 2,2,2-Trichloroacetyl chloride, base, 0-5°C | Controlled acylation to form amide |
| Deprotection | Acidic or basic hydrolysis | Remove protecting groups |
| Purification | Chromatography | Isolate pure compound |
Analytical and Synthetic Considerations
- Stereochemical control is critical; use of chiral starting materials and mild reaction conditions preserves configuration.
- The ethylthio group introduction may require optimization to avoid over-alkylation or side reactions.
- The trichloroacetamide moiety is sensitive to hydrolysis; reactions should be performed under anhydrous conditions.
- Protecting group strategy must balance stability during acylation and ease of removal afterward.
Chemical Reactions Analysis
Hydrolysis of Trichloroacetamide Group
The trichloroacetamide group is susceptible to hydrolysis under acidic or basic conditions. This reaction typically yields the corresponding amine and trichloroacetic acid.
Key Observations :
-
Acidic conditions accelerate hydrolysis due to protonation of the carbonyl oxygen, enhancing electrophilicity .
-
Steric hindrance from the pyranose ring may reduce reaction efficiency compared to linear analogs .
Oxidation of Ethylthio Group
The ethylthio (-S-C₂H₅) group can undergo oxidation to sulfoxide or sulfone derivatives using peroxides or oxone.
| Oxidizing Agent | Product | Reaction Time | Yield |
|---|---|---|---|
| H₂O₂ (30%), CH₃COOH, 25°C | Sulfoxide derivative | 6h | 78% |
| mCPBA, DCM, 0°C | Sulfone derivative | 2h | 82% |
Notes :
-
Stereochemical integrity of the pyranose ring is preserved during oxidation .
-
Sulfone formation requires stronger oxidizing agents and longer reaction times .
Protection/Deprotection of Hydroxyl Groups
The hydroxyl groups at positions 4, 5, and 6 can be selectively protected using acetyl or silyl groups, a common strategy in carbohydrate chemistry.
| Protecting Group | Reagent | Conditions | Yield |
|---|---|---|---|
| Acetyl (Ac) | Ac₂O, Pyridine | RT, 12h | 90% |
| tert-Butyldimethylsilyl (TBS) | TBSCl, Imidazole, DMF | 0°C → RT, 6h | 85% |
Example Reaction :
-
Acetylation of all hydroxyl groups produces a per-O-acetylated derivative, confirmed by NMR (δ 2.0–2.3 ppm for acetyl protons) .
Glycosylation Reactions
The pyranose oxygen can participate in glycosidic bond formation under Lewis acid catalysis.
| Glycosyl Acceptor | Catalyst | Product | Yield |
|---|---|---|---|
| Methanol | BF₃·OEt₂ | Methyl glycoside | 60% |
| Benzyl alcohol | TMSOTf | Benzyl glycoside | 72% |
Mechanistic Insight :
-
The ethylthio group at C2 acts as a participating group, directing stereoselectivity via neighboring-group participation .
Nucleophilic Substitution at Trichloroacetamide
The trichloroacetamide group can undergo substitution with nucleophiles (e.g., amines, thiols).
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Benzylamine | DIPEA, DMF, 60°C | N-Benzyl derivative | 58% |
| Sodium thiophenoxide | K₂CO₃, DMSO, 80°C | Thioester analog | 63% |
Challenges :
-
Steric hindrance from the pyranose ring reduces reactivity compared to aliphatic trichloroacetamides .
Stability Under Physiological Conditions
The compound’s stability in aqueous environments (pH 7.4, 37°C) was assessed:
| Parameter | Result |
|---|---|
| Half-life (hydrolysis) | 48h |
| Degradation products | Trichloroacetic acid + amine |
This limited stability suggests potential challenges in pharmaceutical applications .
Scientific Research Applications
Overview
2,2,2-Trichloro-N-((2S,3R,4R,5S,6R)-2-(ethylthio)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide is a complex organic compound with significant potential in various scientific fields including medicinal chemistry and biochemistry. This compound features multiple functional groups that enhance its reactivity and specificity towards biological targets.
Preparation Methods
The synthesis typically involves multi-step organic reactions using starting materials like trichloroacetic acid and ethylthiol. The reaction conditions require careful control of temperature and solvent to optimize yield and purity.
Industrial Production
For large-scale production, techniques such as continuous flow reactors may be employed to improve efficiency. The optimization of reaction conditions is crucial for maximizing yield.
Medicinal Chemistry
- Antidiabetic Activity : Research indicates that derivatives of this compound may have potential in treating diabetes by influencing glucose metabolism pathways. The hydroxymethyl group may play a role in enhancing insulin sensitivity or mimicking insulin action .
- Antimicrobial Properties : The presence of the trichloromethyl group may enhance the compound's ability to disrupt microbial cell membranes, making it a candidate for antimicrobial drug development .
- Enzyme Inhibition : Studies suggest that the compound can interact with specific enzymes involved in metabolic pathways. Understanding these interactions could lead to the development of new therapeutic agents targeting metabolic disorders .
Case Studies
- Diabetes Treatment : A study demonstrated the efficacy of related compounds in improving glycemic control in diabetic models. The mechanism was linked to enhanced insulin receptor activity .
- Antimicrobial Research : In vitro studies have shown that similar compounds exhibit significant antibacterial activity against various pathogens. This highlights the potential for developing new antibiotics based on this scaffold .
Types of Reactions
The compound can undergo various reactions:
- Oxidation : Hydroxyl groups can be oxidized to form carbonyl compounds.
- Reduction : Trichloromethyl can be reduced to less chlorinated derivatives.
- Substitution Reactions : The ethylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Reagents such as potassium permanganate (for oxidation) and lithium aluminum hydride (for reduction) are commonly used. Reaction conditions vary based on the desired transformation.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-N-((2S,3R,4R,5S,6R)-2-(ethylthio)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Substituent Variations at Position 2
The ethylthio group distinguishes this compound from analogs with alternative substituents:
Key Insights :
Modifications in the Acetamide Group
The trichloroacetamide group is a critical pharmacophore:
Key Insights :
Structural and Bioactivity Clustering
Computational studies (–9) highlight:
- Tanimoto similarity indices (0.65–0.75) between the target compound and analogs like AVR-25 (), driven by shared tetrahydropyran cores.
- Activity cliffs arise from minor substituent changes. For example, replacing ethylthio with cyclohexyloxy (AVR-25) shifts bioactivity from TLR4 modulation to anti-sepsis effects .
Data Tables
Table 1: NMR Spectral Comparison
| Compound | δH (Ethylthio, SCH2CH3) | δC (Trichloroacetamide) |
|---|---|---|
| Target Compound | 1.3 ppm (t), 2.5 ppm (q) | 168.5 ppm (C=O) |
| N-((2S,3R,4R,5S,6R)-2-(Benzyloxy)-... | 4.6 ppm (s, OCH2Ph) | 170.1 ppm (C=O) |
Biological Activity
2,2,2-Trichloro-N-((2S,3R,4R,5S,6R)-2-(ethylthio)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide is a complex organic compound with potential biological activity. This article reviews its biological properties based on existing literature and research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C15H18Cl3N1O6S1 |
| Molecular Weight | 446.7 g/mol |
| CAS Number | 188583-24-6 |
Biological Activity
The biological activity of this compound has been explored in various studies focusing on its pharmacological effects and potential therapeutic applications.
Antimicrobial Activity
Research indicates that derivatives of the compound exhibit significant antimicrobial properties. A study demonstrated that similar trichloroacetamides could inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways .
Antidiabetic Effects
Another area of interest is the compound's potential in managing diabetes. Some derivatives have shown efficacy in lowering blood glucose levels in diabetic animal models. The proposed mechanism involves enhancing insulin sensitivity and promoting glucose uptake in peripheral tissues .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies indicated that at certain concentrations, it can induce apoptosis in cancer cell lines without significantly affecting normal cells. This selectivity suggests potential for use in targeted cancer therapies .
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various trichloroacetamides against E. coli. Results showed a minimum inhibitory concentration (MIC) of 25 µg/mL for one derivative, indicating strong bactericidal activity .
- Diabetes Management : In a controlled trial involving diabetic rats, administration of the compound resulted in a 30% reduction in blood glucose levels after four weeks compared to the control group. This suggests its potential as an adjunct therapy for diabetes .
- Cancer Cell Apoptosis : A recent study investigated the effects of the compound on breast cancer cell lines (MCF-7). Results indicated that treatment with 50 µM of the compound led to a significant increase in apoptosis markers compared to untreated cells .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2,2,2-trichloroacetamide derivatives with stereochemical precision?
- Methodology : Use regioselective acylation under reflux conditions with triethylamine as a base. For example, chloroacetyl chloride reacts with amines in triethylamine (10 mL) at reflux for 4 hours, monitored by TLC. Recrystallization in pet-ether yields pure products .
- Key considerations : Optimize reaction time and stoichiometry to avoid side reactions (e.g., hydrolysis of the trichloroacetamide group).
Q. How can the stereochemistry of the tetrahydro-2H-pyran ring in this compound be confirmed experimentally?
- Methodology : Combine X-ray crystallography with NMR spectroscopy. X-ray studies of similar trichloroacetamide derivatives reveal bond angles and spatial arrangements, while - and -NMR can resolve diastereotopic protons and confirm stereodescriptors (e.g., 2S,3R configuration) .
- Data validation : Compare experimental NMR shifts (e.g., δ 4.12 ppm for SCH groups) with computational models .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Guidelines : Use fume hoods, nitrile gloves, and eye protection. In case of skin contact, wash immediately with soap/water. Store at 2–8°C in sealed containers to prevent hydrolysis of the trichloroacetamide group .
Advanced Research Questions
Q. How does the ethylthio substituent influence the compound’s stability under varying pH conditions?
- Experimental design : Conduct kinetic studies in buffered solutions (pH 2–12) at 25°C. Monitor degradation via HPLC-MS. The ethylthio group may enhance stability in acidic conditions by reducing nucleophilic attack on the acetamide carbonyl .
- Data contradiction : If unexpected hydrolysis occurs at pH >10, investigate competing mechanisms (e.g., base-catalyzed cleavage of the thioether bond).
Q. What strategies resolve discrepancies between computational and experimental NMR data for this compound?
- Methodology : Use density functional theory (DFT) to model NMR chemical shifts, accounting for solvent effects (e.g., DMSO-d). Cross-validate with 2D NMR (HSQC, HMBC) to assign ambiguous signals (e.g., δ 7.82 ppm for aromatic protons) .
- Case study : Adjust computational models if deviations >0.3 ppm persist for methylene or hydroxyl protons .
Q. How do stereochemical variations in the tetrahydro-2H-pyran ring affect biological activity?
- Approach : Synthesize diastereomers and test in enzyme inhibition assays (e.g., glycosidase inhibition). For example, the 2S,3R configuration may enhance binding to carbohydrate-active enzymes due to optimal hydrogen bonding with hydroxyl groups .
- Data analysis : Compare IC values across stereoisomers; use molecular docking to correlate activity with 3D structure .
Methodological Challenges and Solutions
Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?
- Techniques : UPLC-MS with a C18 column (1.7 µm particle size) and gradient elution (water/acetonitrile + 0.1% formic acid). Detect impurities like dechlorinated byproducts (m/z 344.21 [M+H]) .
- Validation : Use high-resolution MS (HRMS) to confirm molecular formulas and avoid false positives .
Q. How can researchers mitigate oxidative degradation during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
